N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 2 with an [(4-fluorophenoxy)acetyl]amino group and at position 3 with a carboxamide linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 6-methyl group on the tetrahydrobenzothiophene core introduces steric and electronic modifications. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
Molecular Formula |
C22H25FN2O5S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[2-(4-fluorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25FN2O5S2/c1-13-2-7-17-18(10-13)31-22(20(17)21(27)24-15-8-9-32(28,29)12-15)25-19(26)11-30-16-5-3-14(23)4-6-16/h3-6,13,15H,2,7-12H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
DGUOQEUSLVXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
General Procedure:
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Reactants : Cyclohexanone derivatives (e.g., 6-methylcyclohexanone), malononitrile, and elemental sulfur.
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Conditions :
-
Solvent: Absolute ethanol.
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Catalyst: Triethylamine (5–10 mol%).
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Temperature: Reflux (78–80°C) for 6–8 hours.
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Product : 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
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Yield : 70–85% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via Michael addition of malononitrile to the ketone, followed by sulfur incorporation and cyclization.
Carboxamide Formation
The tetrahydrothiophene sulfone moiety is introduced via amide coupling with the tetrahydrobenzothiophene core.
Stepwise Protocol:
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Activation of Carboxylic Acid :
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Reactant : 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
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Activation Reagent : Propylphosphonic anhydride (T3P®) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU).
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
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Coupling with Amine :
Introduction of the 4-Fluorophenoxyacetyl Group
The 4-fluorophenoxyacetyl side chain is appended via nucleophilic acyl substitution.
Acylation Protocol:
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Reactants :
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Primary amine intermediate (from Step 2).
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4-Fluorophenoxyacetyl chloride (prepared in situ from 4-fluorophenoxyacetic acid and thionyl chloride).
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Conditions :
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Solvent : DMF or acetonitrile.
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Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
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Temperature : 50–60°C for 4–6 hours.
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Workup :
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Dilution with water, extraction with ethyl acetate.
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Purification via semi-preparative HPLC (C18 column, 0.1% TFA in ACN/H₂O).
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Yield : 60–75%.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency:
| Parameter | Optimal Condition |
|---|---|
| Reaction Volume | 100–500 L batches |
| Temperature Control | ±1°C via jacketed reactors |
| Purification | Centrifugal partition chromatography |
| Final Purity | >99% (HPLC) |
Analytical Characterization
Critical data for verifying the compound’s structure:
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.18 (s, 1H, NH), 7.12–6.85 (m, 4H, Ar-H), 4.93 (s, 2H, OCH₂), 3.58–3.27 (m, 4H, tetrahydrothiophene), 2.15 (s, 3H, CH₃). |
| HR-MS | m/z 462.0945 [M+H]⁺ (calc. 462.0948). |
| HPLC Retention Time | 8.2 min (C18, 70:30 ACN/H₂O, 1.0 mL/min). |
Challenges and Solutions
| Challenge | Resolution |
|---|---|
| Low solubility of intermediates | Use of DMF/DMSO co-solvent systems. |
| Byproduct formation during acylation | Gradient purification (ACN/H₂O + 0.1% TFA). |
| Scalability of sulfone oxidation | Catalytic hydrogen peroxide in flow reactors. |
Comparative Analysis of Methods
Flow chemistry reduces reaction times by 60% while improving yields.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving thiophene derivatives.
Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-car
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A tetrahydrothiophene ring
- A benzothiophene moiety
- An acetylamino group with a fluorophenoxy substitution
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrothiophene Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of the Benzothiophene Moiety : Achieved via cyclization reactions.
- Acetylation : The incorporation of the acetylamino group is performed using acetic anhydride or similar reagents.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related benzothiophene derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Estrogen Receptor Modulation
This compound may also act as a modulator of estrogen receptors. Some studies have reported that benzothiophene derivatives can antagonize estradiol's growth-stimulating action in animal models, suggesting potential applications in hormone-related cancers .
Case Studies
- Cell Line Studies : In a study involving A549 lung cancer cells, derivatives similar to this compound demonstrated a capacity to induce apoptosis and inhibit cell proliferation significantly .
- Animal Models : In rat models, certain benzothiophene derivatives were shown to inhibit mammary tumor growth more effectively than traditional antiestrogens like tamoxifen .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24F2N2O3S2 |
| Molecular Weight | 392.53 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Antitumor Activity | IC50 values ranging from 10 to 50 µM |
| Estrogen Receptor Affinity | High affinity for ERα and ERβ |
Comparison with Similar Compounds
The compound belongs to a class of benzothiophene-3-carboxamide derivatives. Key structural variations among analogs include substitutions on the acyl/benzoyl group and the amine moiety. Below is a comparative analysis based on structural, spectroscopic, and physicochemical data from the literature.
Structural and Substituent Variations
Table 1: Structural Comparison of Benzothiophene Derivatives
*Estimated based on structural similarity to analogs.
Key Observations:
- Acyl/Benzoyl Group: Electron-withdrawing groups (e.g., 4-fluoro, 2,4-dichloro) increase electrophilicity and may enhance binding to nucleophilic targets .
- Amine Substituent: The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) confers higher polarity and hydrogen-bonding capacity compared to tetrahydrofuran or aryl amines .
Spectroscopic and Electronic Properties
- NMR Analysis: Substituents in regions corresponding to the acyl/benzoyl group (positions 29–36) and the amine moiety (positions 39–44) significantly alter chemical shifts. For example: The 4-fluorophenoxy group in the target compound likely deshields nearby protons due to electron-withdrawing effects, as seen in analogs with halogenated substituents . Sulfone-containing amines (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) cause distinct shifts in region B (29–36 ppm), reflecting altered hydrogen-bonding networks .
Physicochemical and Bioactivity Considerations
- Solubility:
Sulfone and halogenated derivatives exhibit lower aqueous solubility compared to methoxy-substituted analogs, as predicted by LogP values (estimated via structural analogs) . - Bioactivity: While direct bioactivity data for the target compound is unavailable, structurally related benzothiophene carboxamides show activity in kinase inhibition and antimicrobial assays, with efficacy influenced by substituent electronic profiles .
Q & A
Q. What are the common synthetic routes and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : The fluorophenoxyacetyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
- Sulfone formation : Oxidation of the tetrahydrothiophene moiety using meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide group .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the target compound from by-products; solvent systems like dichloromethane/methanol gradients are often employed . Optimization strategies include adjusting reaction temperatures (0–80°C), solvent polarity (DMF or THF), and catalyst loading to improve yields (>70%) .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of substituents and verify stereochemistry in the tetrahydrothiophene and benzothiophene cores .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₃H₂₆FN₃O₅S₂) and detect isotopic patterns .
- X-ray crystallography : For unambiguous structural elucidation, particularly to resolve conformational ambiguities in the tetrahydrothiophene ring .
Q. How can researchers design initial bioactivity screening protocols for this compound?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to assess binding affinity to targets like kinases or GPCRs .
- Antimicrobial screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293, HepG2) to establish preliminary safety thresholds .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from:
- Dose-dependent effects : Perform full dose-response curves (e.g., 0.1–100 µM) to identify biphasic responses .
- Off-target interactions : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity .
- Assay interference : Test for compound autofluorescence or thiol reactivity in redox-sensitive assays .
Q. What catalytic mechanisms are involved in the synthesis of this compound?
- Palladium-catalyzed cross-coupling : For introducing aromatic/heteroaromatic groups (e.g., Suzuki-Miyaura coupling with fluorophenyl boronic acids) .
- Acid/base catalysis : Tertiary amines (e.g., DIPEA) facilitate deprotonation during amide bond formation, while Lewis acids (e.g., ZnCl₂) stabilize intermediates in cyclization steps .
Q. What strategies are effective for designing analogs with improved structure-activity relationships (SAR)?
- Bioisosteric replacement : Substitute the 4-fluorophenoxy group with trifluoromethyl or chlorophenyl moieties to modulate lipophilicity (logP) .
- Scaffold hopping : Replace the benzothiophene core with pyrimidine or quinoline systems to enhance metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .
Q. How can computational methods predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MAPK) or ion channels .
- Molecular dynamics (MD) simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions for lead optimization .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- pH-dependent hydrolysis : Test stability in buffers (pH 1–10) to simulate gastrointestinal and lysosomal environments .
- Microsomal metabolism : Use liver microsomes (+NADPH) to identify cytochrome P450-mediated metabolites .
Q. How can selective functionalization of the tetrahydrothiophene ring be achieved?
Q. How should researchers interpret discrepancies in metabolic pathway data?
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in hepatocyte models .
- Reaction phenotyping : Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify dominant metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
